molecular formula C26H32N2O B1683757 Galeterone CAS No. 851983-85-2

Galeterone

货号 B1683757
CAS 编号: 851983-85-2
分子量: 388.5 g/mol
InChI 键: PAFKTGFSEFKSQG-PAASFTFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galeterone (developmental code names TOK-001, VN/124-1) is a steroidal antiandrogen that was under development by Tokai Pharmaceuticals for the treatment of prostate cancer . It is a 3-hydroxy steroid and has a role as an androgen .


Synthesis Analysis

A large multi-gram scale synthesis of Galeterone has been reported, starting from the commercially available dehydroepiandrosterone-3-acetate (DHEA) via Galeterone (Gal), in 8 steps with a 26% overall yield and 99.5% purity .


Molecular Structure Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . Its IUPAC name is (3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol .


Chemical Reactions Analysis

Galeterone is a steroidal CYP17A1 inhibitor, androgen receptor (AR) antagonist, and AR degrader . It has been reported that Galeterone is metabolized to 3-oxo-Δ4-steroids by 3βHSD in a short period on oral administration .


Physical And Chemical Properties Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . It is a 3-hydroxy steroid .

科学研究应用

Galeterone: A Comprehensive Analysis of Scientific Research Applications

Prostate Cancer Treatment: Galeterone has been primarily researched for its potential in treating advanced prostate cancer. It operates through multiple mechanisms: inhibiting CYP17 to block androgen synthesis, binding directly to the androgen receptor (AR) to antagonize its effects, and inducing significant growth inhibition of prostate tumor xenografts .

Androgen Synthesis Inhibition: As a CYP17 inhibitor, Galeterone plays a crucial role in blocking the synthesis of androgens like testosterone (T) and dihydrotestosterone (DHT), which are vital for the growth of prostate tumors .

Androgen Receptor Antagonism: Galeterone competes with natural ligands for binding to the ligand-binding domain of AR, acting as an antagonist. This prevents AR from activating gene expression that leads to tumor growth .

Enhancement of AR Degradation: Studies suggest that Galeterone may also promote the degradation of the androgen receptor, thereby reducing the receptor’s presence and hindering its role in prostate cancer progression .

Clinical Trials and Efficacy: Galeterone has undergone phase 2 clinical trials for castration-resistant prostate cancer (CRPC), showing promise in its therapeutic potential against this advanced form of the disease .

6. Comparison with Other Prostate Cancer Drugs Research has compared Galeterone’s efficacy with FDA-approved prostate cancer drugs like enzalutamide, as well as with next-generation Galeterone analogs, in both in vitro and in vivo prostate cancer models .

作用机制

Target of Action

Galeterone, also known as TOK-001 or VN/124-1, is a steroidal antiandrogen that was under development for the treatment of prostate cancer . It primarily targets the androgen receptor (AR) and CYP17A1 , an enzyme crucial for the biosynthesis of androgens .

Mode of Action

Galeterone exhibits a unique triple mechanism of action :

Biochemical Pathways

Galeterone affects the androgen signaling pathway by inhibiting the synthesis of androgens and reducing the number of androgen receptors . It is metabolized by 3βHSD to 4-galeterone, which is further converted by steroid-5α-reductase (SRD5A) to 3-keto-5α-Gal . These metabolites have varying activities on the androgen signaling pathway components .

Pharmacokinetics

Galeterone is known to have poor oral bioavailability in rodents . The poor pharmacokinetic properties, such as oral absorption and metabolic half-life, may be the reason for its clinical compromise . It has been reported that galeterone is metabolized to 3-oxo-δ4-steroids by 3βhsd shortly after oral administration .

Result of Action

Galeterone significantly decreases the viability, proliferation, and migration of prostate cancer cells . It also inhibits AR protein stability and AR target gene expression . In addition, it has been shown to enhance the effects of chemotherapeutic drugs in reducing proliferation and viability .

Action Environment

The efficacy of Galeterone can be influenced by various environmental factors. For instance, the presence of enzymes that process endogenous steroids can convert Galeterone into metabolites with differing activities on the androgen signaling pathway . This could potentially attenuate the efficacy of Galeterone .

安全和危害

Galeterone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

Galeterone has been used in trials studying the treatment of Prostate Cancer . A Phase III study of Galeterone (compared against enzalutamide) in AR-V7-positive patients is currently underway . This represents the first pivotal trial using a biomarker-selection design in this disease .

属性

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galeterone

CAS RN

851983-85-2
Record name Galeterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851983-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galeterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galeterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALETERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galeterone
Reactant of Route 2
Galeterone
Reactant of Route 3
Galeterone
Reactant of Route 4
Galeterone
Reactant of Route 5
Galeterone
Reactant of Route 6
Galeterone

Q & A

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

    A: Galeterone (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

        ANone: Galeterone itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

        A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of Galeterone and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand Galeterone’s interactions with its targets and can further be utilized for:

          A: Research has elucidated key structural features crucial for Galeterone's activity. [, ]

            A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve Galeterone's pharmaceutical properties. [, , ]

            体外研究产品的免责声明和信息

            请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。